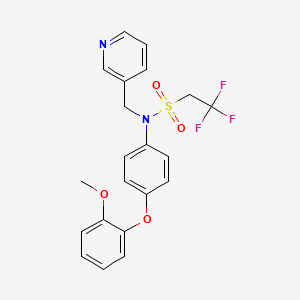
2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide
概要
説明
LY487379は、代謝型グルタミン酸受容体グループIIサブタイプmGluR2の選択的正の異種アロステリックモジュレーターとしての役割で知られる化学化合物です。この化合物は、この受容体サブタイプの構造と機能を研究するために、科学研究で広く使用されてきました。 LY487379は、統合失調症や不安などのさまざまな神経学的および精神医学的疾患の治療法の開発において可能性を示しています .
準備方法
合成経路と反応条件: LY487379の合成には、コア構造の調製から始まり、官能基の導入まで、複数のステップが含まれます。重要なステップには、次のものがあります。
コア構造の形成: 合成は、N-(4-(2-メトキシフェノキシ)フェニル)-N-(2,2,2-トリフルオロエチルスルホニル)ピリジン-3-イルメチルアミンの調製から始まります。
官能基の導入: 次に、コア構造が改変され、トリフルオロエチルスルホニル基とメトキシフェノキシ基が導入されます。
工業生産方法: LY487379の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。連続フローリアクターや自動合成などの高度な技術の使用は、生産の効率を高めることができます。
反応の種類:
酸化: LY487379は、特にメトキシ基で酸化反応を起こすことができ、対応するアルデヒドまたはカルボン酸が生成されます。
還元: この化合物は、スルホニル基を還元してスルホキシドまたはスルフィドを形成することができます。
置換: LY487379は、特にハロゲン化またはニトロ化が起こる芳香族環で、置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化は、塩素や臭素などのハロゲンを使用して達成できますが、ニトロ化には硝酸と硫酸が必要です。
主要な製品:
酸化: アルデヒドまたはカルボン酸の形成。
還元: スルホキシドまたはスルフィドの形成。
置換: ハロゲン化またはニトロ化されたLY487379の誘導体。
4. 科学研究の応用
LY487379は、科学研究で幅広い用途があります。
化学: 代謝型グルタミン酸受容体の構造と機能を研究するために使用されます。
生物学: シナプス伝達や可塑性など、さまざまな生物学的プロセスにおけるmGluR2の役割を調べます。
医学: 統合失調症や不安などの神経学的および精神医学的疾患の治療における潜在的な治療的用途を探ります。
産業: mGluR2受容体を標的とする新薬の開発に使用されます。
科学的研究の応用
LY487379 has a wide range of applications in scientific research:
Chemistry: Used to study the structure and function of metabotropic glutamate receptors.
Biology: Investigates the role of mGluR2 in various biological processes, including synaptic transmission and plasticity.
Medicine: Explores potential therapeutic applications in treating neurological and psychiatric disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of new drugs targeting mGluR2 receptors.
作用機序
LY487379は、mGluR2受容体の正の異種アロステリックモジュレーターとして作用します。これは、グルタミン酸に対する受容体の応答を高め、下流のシグナル伝達経路の活性化を促進します。 このモジュールはシナプス伝達と可塑性に影響を与え、神経学的および精神医学的疾患における潜在的な治療効果に貢献しています .
類似の化合物:
CDPPB: 別の正の異種アロステリックモジュレーターですが、mGluR5受容体を標的としています。
VU0357017: M1ムスカリン受容体の活性化剤であり、LY487379と比較して受容体の特異性が異なります.
LY487379のユニークさ: LY487379は、mGluR2受容体を選択的にモジュール化することでユニークです。これは、異なる受容体サブタイプを標的とする他の化合物とは異なります。この選択性により、mGluR2受容体とその関連経路に焦点を当てた研究における貴重なツールになります。
類似化合物との比較
CDPPB: Another positive allosteric modulator, but it targets the mGluR5 receptor.
VU0357017: An activator of the M1 muscarinic receptor, showing different receptor specificity compared to LY487379.
Uniqueness of LY487379: LY487379 is unique due to its selective modulation of the mGluR2 receptor, which distinguishes it from other compounds targeting different receptor subtypes. This selectivity makes it a valuable tool in research focused on the mGluR2 receptor and its associated pathways.
特性
IUPAC Name |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMACYDZFBMGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431366 | |
| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353231-17-1 | |
| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353231-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-487379 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353231171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-487379 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WF5ZLL4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
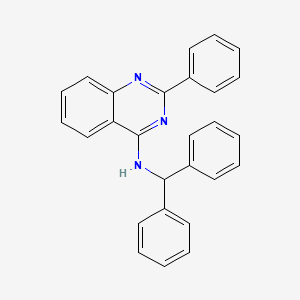
![3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol](/img/structure/B1243216.png)
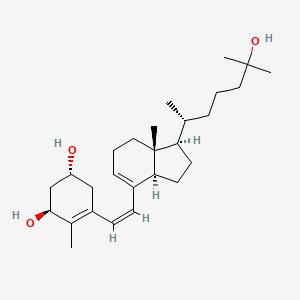
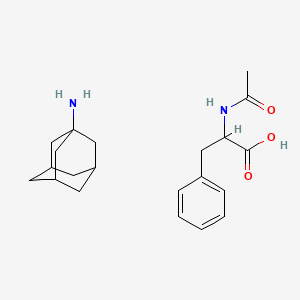
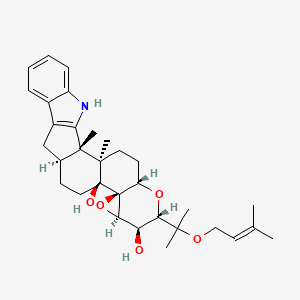
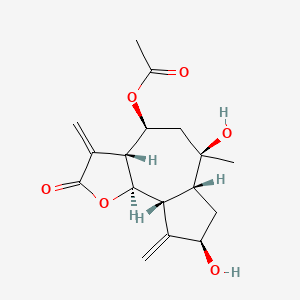
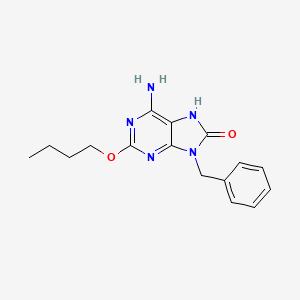
![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)
![[(1S,2R,3R,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1243230.png)
![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)
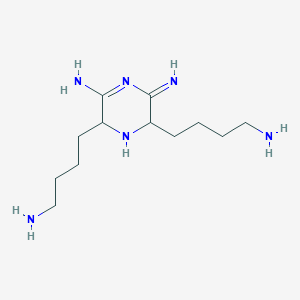


![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
